molecular formula C18H18F3N3O B504633 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]nicotinamide

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]nicotinamide

Cat. No.: B504633
M. Wt: 349.3g/mol
InChI Key: LDOMBYCGCPMGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C18H18F3N3O and its molecular weight is 349.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18F3N3O

Molecular Weight

349.3g/mol

IUPAC Name

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-6-7-16(24-9-2-1-3-10-24)15(11-14)23-17(25)13-5-4-8-22-12-13/h4-8,11-12H,1-3,9-10H2,(H,23,25)

InChI Key

LDOMBYCGCPMGOO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nicotinoyl chloride hydrochloride (122 mg, 0.685 mmol, commercially available product) and triethylamine (250 μl, 1.79 mmol) were sequentially added at 0° C. to a dichloromethane (5 ml) solution of 2-(1-piperidinyl)-5-(trifluoromethyl)aniline (152 mg, 0.622 mmol), obtained as described in Referential Example 1-2. The resulting mixture was warmed to room temperature and stirred for 16.5 hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (15 g, hexane/ethyl acetate=1.5/1-1/1). Thus, N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]nicotinamide (GIF-0343) (98.4 mg, 45.3%) was yielded as a colorless solid.
Name
Nicotinoyl chloride hydrochloride
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0 (± 1) mol
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reactant
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250 μL
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5 mL
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152 mg
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0 (± 1) mol
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